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molecular formula C18H36O5S B8507709 12-Hydroxy-8-(methanesulfonyl)heptadecanoic acid CAS No. 59768-16-0

12-Hydroxy-8-(methanesulfonyl)heptadecanoic acid

Cat. No. B8507709
M. Wt: 364.5 g/mol
InChI Key: JJUSAJSCYGSBSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04128564

Procedure details

A solution of methyl 8-methylsulfonyl-12-acetoxyheptadecanoate (29.4 g., 0.07 mole) and 20% aqueous sodium hydroxide (70 ml.) in methanol (70 ml.) is stirred at room temperature for 17 hours. The resulting solution is evaporated in vacuo at ~100° C. to an oily residue which is dissolved in water. The aqueous solution is extracted with ether and the organic extract discarded. Then, the aqueous phase is acidified to Congo Red with 6N hydrochloric acid and extracted with ether. The organic extract is washed with water, dried over magnesium sulfate, filtered and concentrated in vacuo at ~100° C. providing crude title compound as a viscous oil (23.6 g., 93%).
Name
methyl 8-methylsulfonyl-12-acetoxyheptadecanoate
Quantity
29.4 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([CH:5]([CH2:16][CH2:17][CH2:18][CH:19]([O:25]C(=O)C)[CH2:20][CH2:21][CH2:22][CH2:23][CH3:24])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][C:12]([O:14]C)=[O:13])(=[O:4])=[O:3].[OH-].[Na+]>CO>[CH3:1][S:2]([CH:5]([CH2:16][CH2:17][CH2:18][CH:19]([OH:25])[CH2:20][CH2:21][CH2:22][CH2:23][CH3:24])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][C:12]([OH:14])=[O:13])(=[O:3])=[O:4] |f:1.2|

Inputs

Step One
Name
methyl 8-methylsulfonyl-12-acetoxyheptadecanoate
Quantity
29.4 g
Type
reactant
Smiles
CS(=O)(=O)C(CCCCCCC(=O)OC)CCCC(CCCCC)OC(C)=O
Name
Quantity
70 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
70 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting solution is evaporated in vacuo at ~100° C. to an oily residue which
DISSOLUTION
Type
DISSOLUTION
Details
is dissolved in water
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution is extracted with ether
EXTRACTION
Type
EXTRACTION
Details
the organic extract
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo at ~100° C.

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)C(CCCCCCC(=O)O)CCCC(CCCCC)O
Measurements
Type Value Analysis
AMOUNT: MASS 23.6 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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